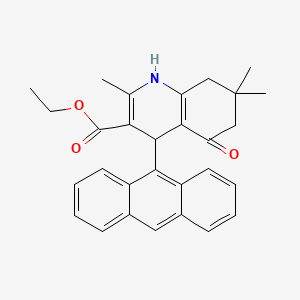![molecular formula C16H22ClN5S B4942711 3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B4942711.png)
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of the piperazine moiety in this compound further enhances its potential pharmacological properties.
准备方法
The synthesis of 3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine derivative: The piperazine ring is synthesized by reacting 4-chlorophenylamine with ethylene glycol in the presence of a catalyst.
Attachment of the triazole ring: The piperazine derivative is then reacted with ethyl isothiocyanate to form the triazole ring.
Final product formation: The intermediate product is further reacted with ethyl iodide to obtain the final compound.
化学反应分析
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
科学研究应用
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an antibacterial, antifungal, and antiviral agent due to its triazole and piperazine moieties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can bind to bacterial enzymes, inhibiting their function and leading to antibacterial activity .
相似化合物的比较
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione can be compared with other similar compounds such as:
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a triazole and piperazine moiety but has different substituents, leading to variations in its biological activity.
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: This compound is a potent and selective dopamine D4 receptor ligand, highlighting the versatility of the piperazine moiety in different biological contexts.
属性
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5S/c1-2-22-15(18-19-16(22)23)7-8-20-9-11-21(12-10-20)14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXSXGDJKNEHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4942638.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942644.png)
![1-Bromo-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene](/img/structure/B4942649.png)

![[2-(2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)-4-methoxyphenyl] acetate](/img/structure/B4942667.png)
![1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B4942673.png)
![N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B4942674.png)
![3-[(2-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4942681.png)
![N-isopropyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4942692.png)
![1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B4942700.png)

![3-(4-{4-[(3-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid](/img/structure/B4942717.png)
![N-[3-(4-chlorophenoxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B4942736.png)
